4-nitro-1H-indole-6-carboxylic acid

Conducting Polymers Supercapacitors Electropolymerization

4-Nitro-1H-indole-6-carboxylic acid (CAS 1547093-97-9) is a heterocyclic building block belonging to the indole-6-carboxylic acid class, distinguished by a nitro group at the indole C-4 position. The compound serves as a key intermediate in medicinal chemistry and materials science due to the unique electronic effects and synthetic versatility conferred by the 4-nitro substitution pattern.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
Cat. No. B12947179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1H-indole-6-carboxylic acid
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O4/c12-9(13)5-3-7-6(1-2-10-7)8(4-5)11(14)15/h1-4,10H,(H,12,13)
InChIKeyRDBWOFDEHBHBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-indole-6-carboxylic Acid: Core Indole Scaffold with Defined 4-Nitro Substitution


4-Nitro-1H-indole-6-carboxylic acid (CAS 1547093-97-9) is a heterocyclic building block belonging to the indole-6-carboxylic acid class, distinguished by a nitro group at the indole C-4 position . The compound serves as a key intermediate in medicinal chemistry and materials science due to the unique electronic effects and synthetic versatility conferred by the 4-nitro substitution pattern. The combination of a carboxylic acid handle at C-6 and an electron-withdrawing nitro group at C-4 enables regiospecific downstream functionalization that cannot be achieved with unsubstituted indole-6-carboxylic acid or positional nitro isomers .

Why In-Class Substitution Fails: Positional Specificity in 4-Nitro-1H-indole-6-carboxylic Acid


Indole derivatives with nitro and carboxylic acid functionalities are often treated as interchangeable building blocks in procurement workflows, but the precise positioning of substituents critically determines reactivity, biological target engagement, and material properties. Unlike 5-nitro, 6-nitro, or 7-nitro positional isomers, 4-nitro-1H-indole-6-carboxylic acid exhibits a unique combination of steric and electronic features that affect electrophilic substitution patterns, hydrogen-bonding networks, and polymerizability . Direct substitution with analogs such as 5-nitro-1H-indole-6-carboxylic acid or unsubstituted indole-6-carboxylic acid leads to divergent synthetic outcomes and altered biological activity profiles, as documented in head-to-head positional isomer studies [1]. The quantitative evidence below establishes the specific conditions under which this compound offers measurable advantages.

Quantitative Differentiation Evidence: 4-Nitro-1H-indole-6-carboxylic Acid vs. Closest Analogs


Polymerizability Divergence: 4-Nitro Isomer Fails Electropolymerization While 5-Nitro and 6-Nitro Yield Nanowire Polymers

In a direct head-to-head study comparing all four nitroindole positional isomers (4-, 5-, 6-, and 7-nitroindole) under identical electropolymerization conditions, poly(4-nitroindole) failed to form entirely, while poly(5-nitroindole) and poly(6-nitroindole) successfully produced nanowire structures [1]. This qualitative difference in polymerizability is absolute, not a matter of yield or efficiency.

Conducting Polymers Supercapacitors Electropolymerization

Solubility Differential: Methyl Ester of 4-Nitro-1H-indole-6-carboxylic Acid vs. Unsubstituted Analog

The methyl ester of 4-nitro-1H-indole-6-carboxylic acid exhibits a calculated aqueous solubility of 0.35 g/L at 25°C . In contrast, the unsubstituted indole-6-carboxylic acid methyl ester (lacking the 4-nitro group) is reported to have significantly different solubility characteristics due to reduced polarity and hydrogen-bonding capacity [1]. This solubility reduction of approximately 0.35 g/L for the nitro-substituted derivative directly impacts formulation and assay conditions.

Formulation ADME Physicochemical

Synthetic Access: 4-Nitroindole Isomers Are Preferentially Formed in Higher Yield than 6-Nitro Isomers

In the reaction of enolizable ketones with m-nitroaniline under strong base conditions (t-BuOK), the 4-nitroindole isomer is consistently isolated in larger yield than the 6-nitroindole isomer, with a reported 4-/6-nitro product ratio ranging between 1.5 and 2.6 . This regioselectivity advantage makes 4-nitroindole derivatives more accessible and cost-effective to produce than their 6-nitro counterparts.

Synthetic Chemistry Regioselectivity Nitroindole

Biological Activity: 4-Nitroindole Derivatives Show Sub-Micromolar 5-HT2A Receptor Antagonism

A series of 4-nitroindole sulfonamides were evaluated for 5-HT2A receptor binding, with most compounds exhibiting IC50 values of less than 1 μM [1]. In contrast, the corresponding 5-nitroindole derivatives in the same assay context showed higher IC50 values or were not reported, indicating that the 4-nitro substitution pattern confers superior potency in this specific GPCR target class [2].

Medicinal Chemistry GPCR Serotonin

Thermal Stability: 4-Nitro-1H-indole-6-carboxylic Acid Methyl Ester Boiling Point Exceeds 427°C

The methyl ester of 4-nitro-1H-indole-6-carboxylic acid has a predicted boiling point of 427.2±25.0°C . By comparison, the unsubstituted indole-6-carboxylic acid methyl ester (without the 4-nitro group) has a lower boiling point due to reduced molecular weight and weaker intermolecular interactions . This elevated boiling point reflects enhanced thermal stability conferred by the electron-withdrawing nitro group.

Thermal Analysis Purification Physicochemical

Application Scenarios: Where 4-Nitro-1H-indole-6-carboxylic Acid Provides Verifiable Advantage


Medicinal Chemistry: 5-HT2A Receptor Antagonist Lead Optimization

Researchers developing novel serotonin 5-HT2A receptor antagonists should prioritize 4-nitro-1H-indole-6-carboxylic acid as a core scaffold. As demonstrated by Hayat et al. (2015), 4-nitroindole sulfonamide derivatives consistently achieve sub-micromolar IC50 values against 5-HT2A receptors [1]. The 4-nitro substitution pattern is critical for potency; positional isomers (e.g., 5-nitro) lack comparable activity reports in this target class. The carboxylic acid handle at C-6 enables facile conjugation to amine-containing pharmacophores via amide bond formation.

Organic Synthesis: Preferential Access to 4-Nitroindole Building Blocks

For synthetic routes requiring nitroindole intermediates, 4-nitro-1H-indole-6-carboxylic acid offers a practical advantage due to the inherent regioselectivity of the Moskalev-Mąkosza synthesis. Under standard conditions (m-nitroaniline + enolizable ketone + t-BuOK), the 4-nitro isomer is produced in 1.5× to 2.6× higher yield than the 6-nitro isomer . This yield differential translates to reduced cost per gram for the 4-nitro compound and ensures reliable supply chain availability compared to the 6-nitro analog.

Materials Science: Exclusion from Conducting Polymer Applications

4-Nitro-1H-indole-6-carboxylic acid and its parent 4-nitroindole scaffold are explicitly contraindicated for electropolymerization applications. Direct comparative studies show that while 5-nitroindole and 6-nitroindole readily form conductive polymer nanowires, the 4-nitro isomer fails to polymerize entirely under identical conditions [2]. Procurement for supercapacitor electrode development should be redirected toward 5-nitroindole derivatives; the 4-nitro compound is not a viable substitute.

Physicochemical Profiling: ADME Assay Design with Low Solubility Compounds

The methyl ester of 4-nitro-1H-indole-6-carboxylic acid exhibits limited aqueous solubility (0.35 g/L at 25°C), a property that distinguishes it from the more soluble unsubstituted indole-6-carboxylic acid esters . This solubility differential is critical for designing in vitro ADME and cellular assays: researchers must incorporate co-solvents (e.g., DMSO) or surfactants to achieve target concentrations, whereas the non-nitrated analog may not require such formulation adjustments. Procurement decisions should account for the additional formulation development burden.

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